molecular formula C20H20BrNO2 B171790 MPAC-Br CAS No. 177093-58-2

MPAC-Br

Cat. No.: B171790
CAS No.: 177093-58-2
M. Wt: 386.3 g/mol
InChI Key: WTCCANMBFQWZMY-UHFFFAOYSA-N
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Description

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one, commonly referred to as MPAC-Br, is a highly sensitive fluorescent derivatization reagent. It is primarily used for the detection of carboxylic acids in high-performance liquid chromatography (HPLC). This compound is known for its strong fluorescence and longer wavelength emission compared to classical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one involves the bromination of 3-[4-(methyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be substituted with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.

    Oxidation Products: The major product of oxidation is the corresponding carboxylic acid derivative.

Scientific Research Applications

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one is extensively used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a derivatization reagent for the detection of carboxylic acids in HPLC.

    Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Utilized in the development of fluorescent probes for diagnostic imaging.

    Industry: Applied in the quality control of pharmaceuticals and other chemical products through HPLC analysis.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one: This compound is similar but lacks the bromomethyl group, making it less reactive for derivatization purposes.

    4-(Bromomethyl)benzoic acid: Another bromomethyl-containing compound used for derivatization but lacks the fluorescent properties of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one.

Uniqueness

The uniqueness of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one lies in its combination of a reactive bromomethyl group and strong fluorescent properties. This makes it highly effective for sensitive detection and analysis of carboxylic acids in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCCANMBFQWZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444207
Record name MPAC-Br
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177093-58-2
Record name MPAC-Br
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does MPAC-Br interact with its target, and what are the downstream effects?

A1: this compound acts as a fluorescent derivatization reagent for carboxylic acids. [, ] This means it reacts with carboxylic acids to form fluorescent esters, which can then be easily detected and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [] The derivatization process enhances the detectability of carboxylic acids, particularly fatty acids, allowing for sensitive analysis even at low concentrations.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight key spectroscopic characteristics. The excitation wavelength for MPAC-derivatized compounds is 403 nm, and the emission wavelength is 474 nm. [] These wavelengths are crucial for fluorescence detection in HPLC analysis. For the molecular formula and weight, you can refer to chemical databases or calculate them based on the compound's structure.

Q3: Has this compound demonstrated effectiveness in analyzing specific types of carboxylic acids?

A3: Yes, research indicates that this compound exhibits high sensitivity in analyzing medium and long-chain fatty acids. [] The derivatization process using this compound allows for the separation and quantification of these fatty acids via HPLC. [] The method's effectiveness for different chain lengths highlights its potential applications in lipidomics and related fields.

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